molecular formula C7H13BrN2O B11753402 (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-propan-1-one

(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-propan-1-one

Cat. No.: B11753402
M. Wt: 221.09 g/mol
InChI Key: DGGHZSBIWNCEJI-ZBHICJROSA-N
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Description

(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-propan-1-one is a chemical compound with a unique structure that includes an amino group, a brominated pyrrolidine ring, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Bromination: The pyrrolidine ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amination: The brominated pyrrolidine is reacted with an amine source to introduce the amino group.

    Propanone Backbone Formation: The final step involves the formation of the propanone backbone through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The brominated pyrrolidine ring can be reduced to form a non-brominated pyrrolidine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of non-brominated pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. The amino group and brominated pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-1-(3-chloro-pyrrolidin-1-yl)-propan-1-one: Similar structure but with a chlorine atom instead of bromine.

    (S)-2-Amino-1-(3-fluoro-pyrrolidin-1-yl)-propan-1-one: Similar structure but with a fluorine atom instead of bromine.

    (S)-2-Amino-1-(3-iodo-pyrrolidin-1-yl)-propan-1-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness

(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-propan-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13BrN2O

Molecular Weight

221.09 g/mol

IUPAC Name

(2S)-2-amino-1-(3-bromopyrrolidin-1-yl)propan-1-one

InChI

InChI=1S/C7H13BrN2O/c1-5(9)7(11)10-3-2-6(8)4-10/h5-6H,2-4,9H2,1H3/t5-,6?/m0/s1

InChI Key

DGGHZSBIWNCEJI-ZBHICJROSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)Br)N

Canonical SMILES

CC(C(=O)N1CCC(C1)Br)N

Origin of Product

United States

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